molecular formula C9H18O3 B159165 3-(2-Ethylbutoxy)propionic acid CAS No. 10213-74-8

3-(2-Ethylbutoxy)propionic acid

Cat. No. B159165
CAS RN: 10213-74-8
M. Wt: 174.24 g/mol
InChI Key: ZLPVZWUOBAHGNY-UHFFFAOYSA-N
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Description

3-(2-Ethylbutoxy)propionic acid, also known as EBPA, is a chemical compound that belongs to the class of carboxylic acids. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. EBPA has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-(2-Ethylbutoxy)propionic acid is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. By inhibiting COX-2, 3-(2-Ethylbutoxy)propionic acid may reduce the production of prostaglandins, which are responsible for inflammation.

Biochemical And Physiological Effects

3-(2-Ethylbutoxy)propionic acid has been shown to have anti-inflammatory and anti-tumor properties in vitro and in vivo. In animal studies, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. However, the safety and efficacy of 3-(2-Ethylbutoxy)propionic acid in humans have not been fully established.

Advantages And Limitations For Lab Experiments

3-(2-Ethylbutoxy)propionic acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, 3-(2-Ethylbutoxy)propionic acid has some limitations, such as its low solubility in water and its potential toxicity. Therefore, caution should be taken when handling and using 3-(2-Ethylbutoxy)propionic acid in laboratory experiments.

Future Directions

There are several future directions for research on 3-(2-Ethylbutoxy)propionic acid. One area of interest is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of the mechanism of action of 3-(2-Ethylbutoxy)propionic acid and its potential applications in the treatment of inflammatory diseases and cancer. Additionally, the safety and toxicity of 3-(2-Ethylbutoxy)propionic acid in humans need to be further studied to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(2-Ethylbutoxy)propionic acid involves the reaction of 2-ethylhexanol with propylene oxide in the presence of a catalyst. The reaction proceeds through a ring-opening mechanism, resulting in the formation of 3-(2-Ethylbutoxy)propionic acid. The reaction conditions, such as temperature, pressure, and catalyst type, can affect the yield and purity of the product.

Scientific Research Applications

3-(2-Ethylbutoxy)propionic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as an intermediate in the synthesis of anti-inflammatory and anti-cancer drugs. In agriculture, it has been used as a herbicide and growth regulator. 3-(2-Ethylbutoxy)propionic acid has also been investigated for its potential applications in the field of polymer chemistry.

properties

CAS RN

10213-74-8

Product Name

3-(2-Ethylbutoxy)propionic acid

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

3-(2-ethylbutoxy)propanoic acid

InChI

InChI=1S/C9H18O3/c1-3-8(4-2)7-12-6-5-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)

InChI Key

ZLPVZWUOBAHGNY-UHFFFAOYSA-N

SMILES

CCC(CC)COCCC(=O)O

Canonical SMILES

CCC(CC)COCCC(=O)O

boiling_point

343.0 °C

melting_point

32.5 °C

Other CAS RN

10213-74-8

Origin of Product

United States

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